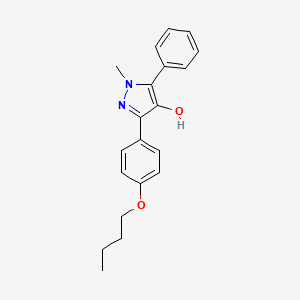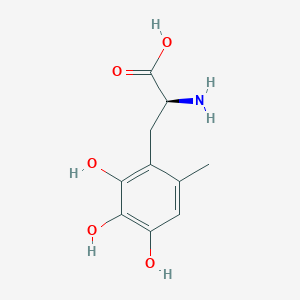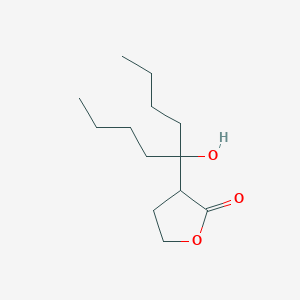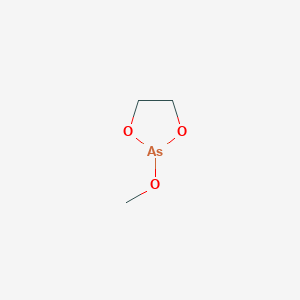
3-(4-Butoxyphenyl)-1-methyl-5-phenyl-1H-pyrazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Butoxyphenyl)-1-methyl-5-phenyl-1H-pyrazol-4-ol is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a butoxyphenyl group at position 3, a methyl group at position 1, and a phenyl group at position 5 of the pyrazole ring
Métodos De Preparación
The synthesis of 3-(4-Butoxyphenyl)-1-methyl-5-phenyl-1H-pyrazol-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-butoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to yield the desired pyrazole derivative. The reaction conditions typically involve refluxing the reaction mixture for several hours to ensure complete cyclization.
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the final product is usually achieved through recrystallization or chromatographic techniques to obtain a high-purity compound.
Análisis De Reacciones Químicas
3-(4-Butoxyphenyl)-1-methyl-5-phenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(4-Butoxyphenyl)-1-methyl-5-phenyl-1H-pyrazol-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Butoxyphenyl)-1-methyl-5-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
3-(4-Butoxyphenyl)-1-methyl-5-phenyl-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
3-(4-Butoxyphenyl)-1-methyl-1H-pyrazol-4-ol: This compound lacks the phenyl group at position 5, which may affect its chemical and biological properties.
3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-ol: This compound lacks the methyl group at position 1, which may influence its reactivity and interactions with molecular targets.
3-(4-Butoxyphenyl)-5-phenyl-1H-pyrazol-4-ol: This compound lacks the methyl group at position 1, similar to the previous compound, but retains the phenyl group at position 5.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
60627-45-4 |
|---|---|
Fórmula molecular |
C20H22N2O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
3-(4-butoxyphenyl)-1-methyl-5-phenylpyrazol-4-ol |
InChI |
InChI=1S/C20H22N2O2/c1-3-4-14-24-17-12-10-15(11-13-17)18-20(23)19(22(2)21-18)16-8-6-5-7-9-16/h5-13,23H,3-4,14H2,1-2H3 |
Clave InChI |
FGMIHVJLUTXUBO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C2=NN(C(=C2O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine](/img/structure/B14601486.png)
![2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone](/img/structure/B14601494.png)

![3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate](/img/structure/B14601508.png)
![Ethanone, 1-[4-(dibutylamino)phenyl]-](/img/structure/B14601510.png)

![2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14601524.png)
![1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14601527.png)

![4-Chloro-1-[(cyclopropylmethyl)sulfanyl]-2-nitrobenzene](/img/structure/B14601538.png)

![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol)](/img/structure/B14601563.png)

